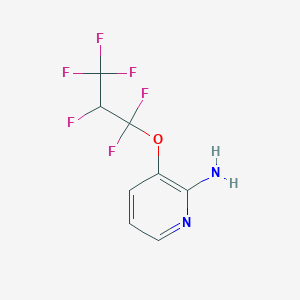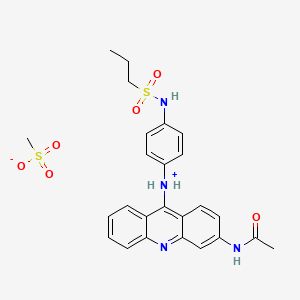
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 2-position and a hexafluoropropyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the 2-position with an amino group.
Introduction of Hexafluoropropyloxy Group: The hexafluoropropyloxy group is introduced at the 3-position of the pyridine ring through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoropropyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine involves its interaction with specific molecular targets The amino group can form hydrogen bonds with various biomolecules, while the hexafluoropropyloxy group can enhance the compound’s lipophilicity and stability
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group at the 2-position.
3-Aminopyridine: Similar structure but with the amino group at the 3-position.
2-Amino-3-hydroxypyridine: Contains a hydroxyl group instead of a hexafluoropropyloxy group.
Uniqueness
2-Amino-3-(1,1,2,3,3,3-hexafluoropropyloxy)pyridine is unique due to the presence of the hexafluoropropyloxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.
Properties
Molecular Formula |
C8H6F6N2O |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H6F6N2O/c9-6(7(10,11)12)8(13,14)17-4-2-1-3-16-5(4)15/h1-3,6H,(H2,15,16) |
InChI Key |
ZTBBMMXOYVVAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)


![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)




